molecular formula C13H13ClN2O2 B2654985 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1004043-11-1

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2654985
CAS No.: 1004043-11-1
M. Wt: 264.71
InChI Key: NISKMRGGLXNDJN-UHFFFAOYSA-N
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Description

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse and significant biological activities . Compounds based on this core, including 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, are subjects of extensive research for developing new therapeutic agents. A key area of investigation is their potential as anti-inflammatory drugs, with some pyrazole derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors, a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, this chemical class shows considerable promise in oncology research. Pyrazole-based molecules are being studied for their cytotoxic and antiproliferative effects against various cancer cell lines, with research aimed at understanding their mechanisms of action, which may include inducing apoptosis and arresting the cell cycle . The structural features of this compound make it a valuable intermediate for synthesizing novel derivatives and probing biochemical pathways in a research setting.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISKMRGGLXNDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction between 3-chlorophenylhydrazine and 1,3-diketone under acidic conditions can yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H13ClN2O2C_{13}H_{13}ClN_2O_2 and a molecular weight of approximately 270.7 g/mol. Its structure features a pyrazole ring with a carboxylic acid functional group, which is crucial for its biological activity. The presence of chlorine and isopropyl groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited IC50 values indicating potent inhibition of cell growth.
  • HCT116 (colon cancer) : Demonstrated substantial apoptosis induction and growth inhibition.

For instance, derivatives of pyrazole compounds have shown IC50 values as low as 0.39 µM against HCT116 cells, suggesting strong anticancer potential through mechanisms such as Aurora-A kinase inhibition .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related conditions.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 26 µM, indicating significant growth inhibition .

Study 2: Anti-inflammatory Activity

Research published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties of pyrazole derivatives. The study found that certain compounds significantly reduced inflammation markers in vitro, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeCell Line/ModelIC50 Value (µM)
This compoundAnticancerMCF-7TBD
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateAnticancerA54926
Pyrazole derivatives with COX inhibitionAnti-inflammatoryIn vitroTBD

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl and isopropyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Ortho-substituted chlorophenyl derivatives (e.g., 2-chlorophenyl) exhibit steric hindrance that may reduce binding efficiency compared to para or meta positions .
  • Hybrid Scaffolds : Compounds with fused heterocycles (e.g., indole-pyrazole hybrids) show improved pharmacokinetic profiles due to enhanced aromatic stacking .

Enzyme Modulation

  • Guanylate Cyclase Activation : Nurandociguat, a structurally complex pyrazole-carboxylic acid derivative, activates guanylate cyclase via a heme-dependent mechanism. The presence of a difluoromethyl group in this compound enhances target selectivity compared to simpler analogs .
  • Anticancer Activity : Pyrazole derivatives with thiourea skeletons (e.g., compounds from Lv et al.) demonstrate potent inhibition of cancer cell proliferation (IC₅₀ = 2–10 µM) by targeting tubulin polymerization. The trifluoromethyl-substituted analogs exhibit superior activity over isopropyl derivatives due to stronger hydrophobic interactions .

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 Inhibition : 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid shows selective COX-2 inhibition (IC₅₀ = 0.8 µM), attributed to its hydroxyethyl group stabilizing hydrogen bonds with the enzyme’s active site .
  • Antimicrobial Activity : Chlorophenyl-pyrazole hybrids with thiadiazine amide substituents (e.g., compound 6e in ) exhibit broad-spectrum antibacterial activity (MIC = 4–16 µg/mL) against Gram-positive pathogens, likely due to membrane disruption .

Biological Activity

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, also known by its IUPAC name, is a member of the pyrazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a selective androgen receptor modulator (SARM) and its role in anti-inflammatory processes.

  • Chemical Formula : C13H13ClN2O2
  • Molecular Weight : 264.71 g/mol
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Pharmacological Activity

Research indicates that the pyrazole nucleus exhibits a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound under investigation has shown promise in several studies:

Anti-inflammatory Activity

In various studies, derivatives of pyrazole, including the compound , have been evaluated for their anti-inflammatory effects. For instance:

  • A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. The tested compounds showed inhibitory activity ranging from 61% to 93% compared to standard drugs like dexamethasone .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy. In vitro tests against various bacterial strains indicated promising results:

  • Compounds similar to this compound displayed effective inhibition against Bacillus subtilis, Escherichia coli, and fungi such as Aspergillus niger at concentrations of 40 µg/mL .

Anticancer Potential

Recent research has highlighted the potential anticancer properties of pyrazole derivatives. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Androgen Receptor Modulation : As a SARM, it selectively binds to androgen receptors, influencing gene expression related to muscle growth and fat metabolism.
  • Inflammatory Pathway Inhibition : It may inhibit enzymes involved in the inflammatory cascade, thereby reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Interaction : The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Sharath et al. (2014)Synthesized novel pyrazole derivatives showing up to 84% inhibition in anti-inflammatory assays compared to standard drugs .
Burguete et al. (2017)Reported antimicrobial activity against MTB and various bacteria with significant inhibition rates .
Bandgar et al. (2018)Identified MAO-B inhibitory activity alongside anti-inflammatory effects comparable to indomethacin .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

Answer:
The compound can be synthesized via two primary routes:

  • Nucleophilic substitution : Reacting a 5-chloro-pyrazole-4-carbaldehyde precursor with phenol derivatives (e.g., 3-chlorophenol) in the presence of a basic catalyst like K₂CO₃, followed by oxidation of the aldehyde group to the carboxylic acid .
  • Cyclocondensation and hydrolysis : Cyclocondensation of ethyl acetoacetate, DMF-DMA, and substituted hydrazines to form ester intermediates, followed by basic hydrolysis (NaOH/KOH) to yield the carboxylic acid .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

  • X-ray crystallography : Determines precise molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • FTIR and NMR : FTIR confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions and aromatic proton environments .
  • Elemental analysis : Validates purity and empirical formula .

Advanced: How can computational modeling enhance the understanding of electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

Advanced: How should researchers address discrepancies in reported biological activities of structurally analogous pyrazole derivatives?

Answer:

  • Standardized bioassays : Conduct comparative studies under controlled conditions (e.g., fixed concentrations, cell lines) to isolate substituent-specific effects .
  • SAR analysis : Correlate electronic (e.g., Hammett constants) or steric parameters of substituents (3-chlorophenyl vs. 4-fluorophenyl) with activity trends .

Basic: What are critical considerations for hydrolyzing pyrazole ester intermediates to carboxylic acids?

Answer:

  • Reaction monitoring : Use TLC or HPLC to track ester conversion and avoid over-hydrolysis.
  • pH control : Maintain alkaline conditions (pH >10) to stabilize the carboxylate anion and prevent side reactions .

Advanced: What experimental strategies assess the compound’s stability under varying conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline buffers, then quantify degradation products via HPLC-MS .
  • Kinetic stability assays : Measure half-life in solution (e.g., DMSO/PBS) to establish storage guidelines .

Basic: How is purity validated during synthesis?

Answer:

  • Chromatography : HPLC with UV detection (e.g., C18 column, λ = 254 nm) confirms >95% purity.
  • Melting point analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .

Advanced: How do electron-withdrawing substituents (e.g., 3-chlorophenyl) influence further derivatization?

Answer:

  • Reactivity modulation : The 3-chlorophenyl group deactivates the pyrazole ring, directing electrophilic substitutions to meta/para positions. Kinetic studies and DFT calculations can map preferred reaction sites .

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